molecular formula C14H17N3OS B6440191 4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549019-16-9

4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B6440191
CAS No.: 2549019-16-9
M. Wt: 275.37 g/mol
InChI Key: ALVUDVMMJCDLQX-UHFFFAOYSA-N
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Description

4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring, the azetidine ring, and the thiophene ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, azetidine derivatives, and thiophene derivatives. Examples include:

  • 4-methyl-1H-pyrazole
  • 1-(4-methylthiophene-2-carbonyl)azetidine
  • 4-methylthiophene

Uniqueness

The uniqueness of 4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its combination of three distinct ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-3-13(19-9-10)14(18)16-6-12(7-16)8-17-5-11(2)4-15-17/h3-5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVUDVMMJCDLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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